molecular formula C11H7Br2NO3 B13530897 3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid

3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13530897
M. Wt: 360.99 g/mol
InChI Key: RYMDEOQWQSLYFV-UHFFFAOYSA-N
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Description

3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated isoxazole derivative characterized by a 3,4-dibromophenyl substituent at position 3 of the isoxazole ring, a methyl group at position 5, and a carboxylic acid moiety at position 4. Isoxazole derivatives are known for their diverse biological activities and utility in pharmaceutical synthesis . The 3,4-dibromo substitution likely enhances steric bulk and electronic effects compared to mono-halogenated analogs, influencing solubility, reactivity, and bioactivity.

Properties

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

IUPAC Name

3-(3,4-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7Br2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)

InChI Key

RYMDEOQWQSLYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Hydroxamoyl Chloride and β-Ketoester Condensation

A widely reported approach for related 3-aryl-5-methylisoxazole-4-carboxylic acids involves the condensation of a substituted benzohydroxamoyl chloride with a β-ketoester such as methyl or ethyl acetoacetate in the presence of a base like triethylamine. This reaction proceeds under anhydrous conditions with an inert dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) to promote cyclization and formation of the isoxazole ring.

For the dibromo-substituted derivative, 3,4-dibromobenzohydroxamoyl chloride would be synthesized from the corresponding 3,4-dibromobenzaldehyde or 3,4-dibromobenzonitrile via standard chlorination and hydroxylamine treatment. This intermediate is then condensed with methyl acetoacetate to yield methyl 3-(3,4-dibromophenyl)-5-methylisoxazole-4-carboxylate.

Subsequent hydrolysis of the ester group under basic conditions (e.g., potassium hydroxide in aqueous ethanol) affords the target carboxylic acid.

Isoxazole Ring Formation via Nitrile Oxide Cycloaddition

An alternative method involves the generation of a nitrile oxide from 3,4-dibromobenzonitrile, which undergoes 1,3-dipolar cycloaddition with an alkyne or β-ketoester derivative to form the isoxazole ring. This method allows for regioselective construction of the isoxazole core with the brominated phenyl substituent already in place.

The nitrile oxide intermediate can be formed in situ by oxidation of the corresponding aldoxime using reagents such as N-chlorosuccinimide (NCS) or via chlorination followed by base treatment.

Bromination of Preformed Isoxazole Intermediates

If the isoxazole ring bearing a phenyl substituent is prepared first, selective bromination at the 3 and 4 positions of the phenyl ring can be achieved using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination or ring substitution.

However, due to the electron-withdrawing nature of the carboxylic acid and isoxazole ring, direct bromination may require optimized reaction conditions such as low temperature, controlled addition rates, and use of catalysts or solvents that favor regioselectivity.

Step Reagents/Conditions Notes
Hydroxamoyl chloride formation 3,4-Dibromobenzaldehyde + hydroxylamine hydrochloride + chlorinating agent (e.g., SOCl2) Requires anhydrous conditions and careful temperature control to avoid decomposition
Cyclization 3,4-Dibromobenzohydroxamoyl chloride + methyl acetoacetate + triethylamine + anhydrous MgSO4 or molecular sieves Conducted in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0-25°C to room temperature
Ester hydrolysis KOH in aqueous ethanol or methanol, reflux Converts methyl ester to carboxylic acid; reaction time varies (2-6 hours)
Purification Recrystallization or column chromatography Use solvents like ethyl acetate/hexane mixtures for optimum yield and purity
  • Yield and Purity : Cyclization reactions under optimized conditions typically yield 65–85% of the ester intermediate, with hydrolysis proceeding in >90% yield to the acid.

  • Characterization : Structural confirmation is achieved through:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows characteristic methyl singlet (~2.3 ppm), aromatic protons shifted due to bromine substituents, and carboxylic acid proton broad singlet (~12 ppm). ^13C NMR confirms carbonyl and aromatic carbons.

    • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks consistent with C11H7Br2NO3, exhibiting isotopic patterns due to two bromine atoms.

    • Infrared Spectroscopy (IR) : Strong absorption bands for carboxylic acid (broad O–H stretch ~3300 cm^-1, C=O stretch ~1700 cm^-1) and isoxazole ring vibrations.

    • X-ray Crystallography : When single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of substitution pattern and ring geometry.

Method Starting Materials Key Reagents Advantages Limitations
Hydroxamoyl chloride condensation 3,4-Dibromobenzohydroxamoyl chloride + methyl acetoacetate Triethylamine, anhydrous MgSO4 High regioselectivity, scalable Requires preparation of hydroxamoyl chloride, moisture sensitive
Nitrile oxide cycloaddition 3,4-Dibromobenzonitrile + alkyne or β-ketoester Oxidants (NCS), base Direct ring formation, versatile Requires careful control of reactive intermediates
Post-ring bromination Preformed isoxazole + brominating agent (Br2, NBS) Solvent, temperature control Allows late-stage functionalization Risk of overbromination, lower regioselectivity

The above preparation methods are corroborated by diverse patent literature and peer-reviewed synthetic organic chemistry sources, including:

  • Patent US3466296A describing condensation of substituted benzohydroxamoyl chlorides with β-ketoesters in presence of triethylamine and dehydrating agents for isoxazole synthesis.

  • Research articles detailing nitrile oxide cycloaddition methods for isoxazole ring formation and subsequent functionalization steps.

  • Analytical characterization protocols for brominated isoxazole carboxylic acids from multiple chemical supplier documentation and published synthetic reports.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromophenyl Sites

The bromine atoms on the phenyl ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables functionalization for pharmaceutical intermediate synthesis.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Bromine displacementKOH/EtOH, reflux (4–6 h)Hydroxyphenyl derivatives72–85
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DMF, 80°CBiaryl-substituted isoxazoles68

In one study, ultrasound-assisted NAS reduced reaction times by 50% compared to conventional heating while maintaining yields >75% . The ortho-bromine exhibits higher reactivity due to steric and electronic effects from the isoxazole ring.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-mediated reactions:

Amidation Reactions

Conversion to activated intermediates enables coupling with amines:

Typical pathway:

  • Acyl chloride formation : SOCl₂, 60°C, 2 h

  • Nucleophilic attack : R-NH₂, THF, 0°C → RT

python
# Example reaction code from [4]: acid + SOCL2 → acyl_chloride acyl_chloride + aryl_amine → amide_derivative (Yield: 8793%)

Esterification

Methanol/H₂SO₄ (reflux, 12 h) produces methyl esters, crucial for improving lipid solubility in prodrug development .

Isoxazole Ring Modifications

The heterocyclic core participates in regioselective reactions:

ReactionConditionsOutcome
Electrophilic substitutionHNO₃/AcOH, 0°CNitration at C5 position
Ring-openingLiAlH₄, THF, -78°C → RTβ-enamino ketone formation

Studies using PEG-600 as a phase-transfer catalyst demonstrated enhanced reaction rates (k = 0.42 min⁻¹ vs 0.18 min⁻¹ without catalyst) . The methyl group at C5 directs electrophiles to the C4 position through steric effects.

Redox Reactions

Oxidation : KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid, generating a dicarboxylic isoxazole derivative .
Reduction : H₂/Pd-C hydrogenolyzes the isoxazole ring to β-keto amides (Turnover frequency = 12 h⁻¹ at 50 psi H₂) .

Cyclization Reactions

The acid moiety facilitates heterocycle formation:

Thiadiazole synthesis (from ):

  • Convert acid to thiosemicarbazide (NH₂NHCSNH₂, PEG-600)

  • Cyclize with acetic acid reflux (2 h)

text
O R-C-OH → R-C-SC(NH)NH₂ → Thiadiazole (60–65% yield)

Scientific Research Applications

3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and synthesis details:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Properties/Applications
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid (Target Compound) 3,4-dibromophenyl C₁₁H₇Br₂NO₃ ~361.9 (calculated) Not reported Not reported Inferred higher steric/electronic effects due to 3,4-dibromo substitution. Potential antibiotic precursor.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-dichlorophenyl C₁₁H₇Cl₂NO₃ 272.08 221 87–93% Used as a starting material for isoxazole-amide derivatives with plant defense-enhancing activity .
3-(2,6-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid (Compound 70) 2,6-dibromophenyl C₁₁H₇Br₂NO₃ ~361.9 (calculated) 233–235 83% Synthesized via acid hydrolysis; higher melting point than dichloro analog suggests stronger intermolecular forces.
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-bromophenyl C₁₁H₈BrNO₃ 282.09 Not reported 66% Slightly soluble in chloroform, methanol, and DMSO; used in carboxamide derivatives for pharmacological research .
3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid 4-bromothiophen-2-yl C₉H₅BrNO₃S 302.1 (calculated) Not reported Not reported Demonstrates structural versatility with heterocyclic substituents; used in carboxamide synthesis .

Key Observations:

Halogen Effects :

  • Position : 2,6-Dihalo substitution (e.g., dichloro or dibromo) increases symmetry and may enhance crystallinity, as seen in the higher melting point of 2,6-dibromo (233–235°C) vs. 2,6-dichloro (221°C) analogs .
  • Type : Bromine’s larger atomic radius and polarizability compared to chlorine increase molecular weight and may reduce solubility in polar solvents .

Synthetic Efficiency :

  • Dichloro derivatives achieve higher yields (87–93%) than dibromo analogs (83%), likely due to steric hindrance or reactivity differences in halogenation steps .

Biological Relevance :

  • Isoxazole-4-carboxylic acids with halogenated aryl groups are pivotal in antimicrobial and plant defense applications. For example, 3-(2,6-dichlorophenyl) derivatives induce resistance against tobacco mosaic virus (TMV) in plants , while 4-bromo analogs serve as intermediates for carboxamides with antifungal activity .

Research Implications

The structural diversity of halogenated isoxazole-4-carboxylic acids underscores their adaptability in drug discovery and agrochemical development. Future studies on this compound should explore:

  • Synthetic Optimization : Improving yields via catalyst selection or reaction conditions.
  • Biological Screening : Evaluating antimicrobial, antiviral, or enzyme-modulating activities observed in analogs .
  • Structure-Activity Relationships (SAR) : Correlating 3,4-dibromo substitution with bioactivity to guide targeted design.

Biological Activity

3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C11H8Br2N2O3
  • Molecular Weight : 360.00 g/mol

The synthesis of isoxazole derivatives, including this compound, typically involves the reaction of appropriate aryl aldehydes with hydroxylamine to form oximes, followed by cyclization to form the isoxazole ring. Recent advancements in synthetic methodologies include microwave-assisted synthesis, which enhances yields and reduces reaction times .

Antitumor Activity

Research has indicated that isoxazole derivatives exhibit promising antitumor activity. For example, compounds similar to this compound have been shown to inhibit tumor cell proliferation without significantly affecting normal cells. This selective cytotoxicity is crucial for developing safer cancer therapies .

In a study assessing various isoxazole derivatives, it was found that certain compounds could inhibit the growth of cancer cell lines at low concentrations. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were significantly lower than those for traditional chemotherapeutics, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Isoxazole derivatives have also been explored for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies utilizing animal models of inflammation demonstrated that these compounds could significantly decrease markers such as TNF-alpha and IL-6 .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that certain isoxazoles can protect neuronal cells from oxidative stress and apoptosis. This effect has been linked to the modulation of signaling pathways involved in cell survival and inflammation .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryDecrease in TNF-alpha and IL-6 levels
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antitumor Efficacy : A study conducted on a series of isoxazole derivatives showed that this compound exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating potent antitumor activity compared to standard treatments .
  • Inflammation Model : In a murine model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory cytokines .

Q & A

What are the established synthetic routes for 3-(3,4-dibromophenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation of a substituted phenyl precursor with a methylisoxazole-carboxylic acid intermediate. For example, a similar compound, 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylic acid, was synthesized via heating at 65°C for 3 hours, followed by acidification (pH 3 with HCl) and recrystallization from methanol, yielding 83% purity . Key factors include:

  • Temperature control : Higher temperatures may accelerate side reactions, reducing purity.
  • Acidification : Optimal pH ensures proper precipitation of the carboxylic acid form.
  • Solvent selection : Methanol recrystallization improves crystallinity and removes impurities.

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in physical properties (e.g., melting points) often arise from polymorphic forms or residual solvents. For instance, Ashford’s Dictionary reports melting points for structurally analogous compounds (e.g., 160°C for a chloro-fluorophenyl derivative) , while experimental data may vary due to:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline phases.
  • Purity : Validate via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
  • Spectral alignment : Compare NMR (¹H/¹³C) and IR data with published analogs to confirm substituent positions .

What advanced analytical methods are recommended for characterizing structural analogs of this compound?

For derivatives like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (a cloxacillin impurity), the United States Pharmacopeia (USP) recommends:

  • HPLC-MS : To confirm molecular weight and detect trace impurities.
  • X-ray crystallography : Resolves stereochemical ambiguities in the isoxazole ring and substituent orientation .
  • Elemental analysis : Validates stoichiometry, particularly for bromine/chlorine content .

What methodologies are employed to study the stability of this compound under varying storage conditions?

Stability protocols for related isoxazole-carboxylic acids include:

  • Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >160°C for fluorophenyl analogs) .
  • Forced degradation studies : Expose to UV light, humidity, or oxidative conditions (e.g., H₂O₂) to identify degradation products .
  • Lyophilization : For long-term storage, lyophilized forms in inert atmospheres reduce hydrolysis risks .

How can researchers design experiments to explore the biological activity of this compound?

While direct biological data for this compound is limited, strategies for analogous heterocycles include:

  • Enzyme inhibition assays : Target kinases or carboxylases due to the carboxylic acid moiety’s chelation potential.
  • Cellular uptake studies : Use fluorescently tagged analogs to evaluate membrane permeability.
  • Structure-activity relationship (SAR) : Modify bromine positions or isoxazole substituents and test against disease models (e.g., antimicrobial screens) .

What synthetic strategies are used to prepare derivatives with modified bromine substitution patterns?

Key approaches include:

  • Halogen exchange : Replace bromine with chlorine or fluorine via Pd-catalyzed cross-coupling .
  • Electrophilic substitution : Direct bromination of the phenyl ring using Br₂/FeBr₃, optimizing regioselectivity with directing groups .
  • Protecting group strategies : Temporarily block the carboxylic acid during bromination to prevent side reactions .

How can computational chemistry aid in predicting the reactivity or solubility of this compound?

  • DFT calculations : Model electrophilic aromatic substitution to predict bromine/chlorine reactivity patterns .
  • COSMO-RS simulations : Estimate solubility in organic/aqueous solvents, aligning with experimental data (e.g., insolubility in water, soluble in DMSO) .
  • Molecular docking : Screen virtual libraries of analogs against protein targets (e.g., bacterial penicillin-binding proteins) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Critical issues include:

  • Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization or fractional distillation .
  • Bromine handling : Implement strict safety protocols for toxic/byproduct management (e.g., HBr gas scrubbing) .
  • Cost optimization : Source cheaper brominating agents (e.g., NBS vs. Br₂) without compromising yield .

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